molecular formula C16H19N3O4 B1490789 methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate CAS No. 1379821-56-3

methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No. B1490789
M. Wt: 317.34 g/mol
InChI Key: YJTWNVWNMDVKOD-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transformations into Heteroaryl Derivatives

Researchers have investigated transformations of alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetates into different derivatives. For example, these compounds were transformed with N- and C-nucleophiles into various substituted acetates. These transformations have led to the synthesis of 2H-pyrazolo[4,3-c]pyridine-7-carboxylates, showcasing the versatility of these compounds in synthesizing heteroaryl derivatives (Stanovnik et al., 2003).

Synthesis of Novel Triazafulvalene Systems

Another study focused on the synthesis of novel triazafulvalene systems involving derivatives of methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate. These systems were obtained through cycloaddition and subsequent substitution reactions, highlighting the compound's role in creating new molecular architectures with potential electronic and optical properties (Uršič et al., 2010).

Creation of Fungicidal Compounds

Research into the fungicidal activity of novel compounds containing the pyrazole moiety, similar to the one , demonstrated that specific derivatives exhibit moderate fungicidal activity against Rhizoctonia solani. This indicates the potential agricultural applications of these compounds in protecting crops against fungal diseases (Liu et al., 2014).

Anti-inflammatory and Analgesic Activities

Compounds derived from methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate have shown significant anti-inflammatory and analgesic activities in preclinical models. This suggests potential therapeutic applications for derivatives of the compound in treating pain and inflammation (Menozzi et al., 1994).

properties

IUPAC Name

methyl 2-[(4Z)-4-(dimethylaminomethylidene)-1-(4-methoxyphenyl)-5-oxopyrazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-18(2)10-13-14(9-15(20)23-4)17-19(16(13)21)11-5-7-12(22-3)8-6-11/h5-8,10H,9H2,1-4H3/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTWNVWNMDVKOD-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=NN(C1=O)C2=CC=C(C=C2)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=NN(C1=O)C2=CC=C(C=C2)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

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